

Technical Specifications & Application Guide: 2-Deoxy-D-ribose-1-13C

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Compound of Interest

Compound Name: 2-deoxy-D-ribose-1-13C

CAS No.: 478511-57-8

Cat. No.: B583558

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Executive Summary

2-Deoxy-D-ribose-1-13C (CAS: 478511-57-8) is a stable isotope-labeled monosaccharide critical for advanced structural biology and metabolic tracing. Unlike its unlabeled counterpart, the incorporation of Carbon-13 at the anomeric position (C1) transforms this compound into a high-fidelity NMR probe. This modification allows for the precise determination of glycosidic bond torsion angles, sugar pucker conformations (

vs

), and the kinetics of mutarotation without the interference of background carbon signals.

This guide details the physicochemical specifications, storage protocols, and validated experimental workflows for utilizing this isotopologue in nucleoside synthesis and metabolic flux analysis.

Part 1: Chemical Identity & Specifications

The following specifications represent the "Gold Standard" for research-grade material suitable for GMP-precursor studies and high-resolution NMR.

Table 1: Physicochemical Specifications

Parameter	Specification	Technical Note
Chemical Name	2-Deoxy-D-erythro-pentose-1- ¹³ C	Systematically defines stereochemistry.
CAS Number	478511-57-8	Specific to the 1- ¹³ C isotopologue. [1] [2]
Molecular Formula		
Molecular Weight	135.12 g/mol	+1.00335 Da shift vs. unlabeled (134.13).
Chemical Purity		Determined by HPLC/GC.
Isotopic Enrichment		Critical for eliminating background in quantitative NMR.
Appearance	White to off-white powder or viscous oil	Highly hygroscopic; physical state depends on lyophilization method.
Solubility	Soluble in water (), Methanol, DMSO	
Melting Point	89–91 °C	Applies to crystalline form; oils may not show distinct MP.
Storage	-20°C, Desiccated	Prevent hydrolysis and microbial degradation.

Structural Characterization (NMR Signature)

The identity of CAS 478511-57-8 is validated by the specific coupling patterns at the C1 position.

- -NMR (D₂O): The C1 signal appears as a dominant set of peaks corresponding to the equilibrium mixture of anomers:
 - -pyranose (major form, ~60%)

- -pyranose (~35%)
- -furanose (minor)
- -furanose (minor)
- Coupling (
 -values): The C1 label exhibits characteristic
 coupling (approx 35-40 Hz) and
 coupling in proton-coupled spectra, distinguishing it from random abundance background.

Part 2: Synthesis & Quality Control Logic

Understanding the origin of the material is essential for interpreting impurity profiles. The synthesis typically follows a Chemo-Enzymatic or Radical Deoxygenation route to ensure the label remains exclusively at C1.

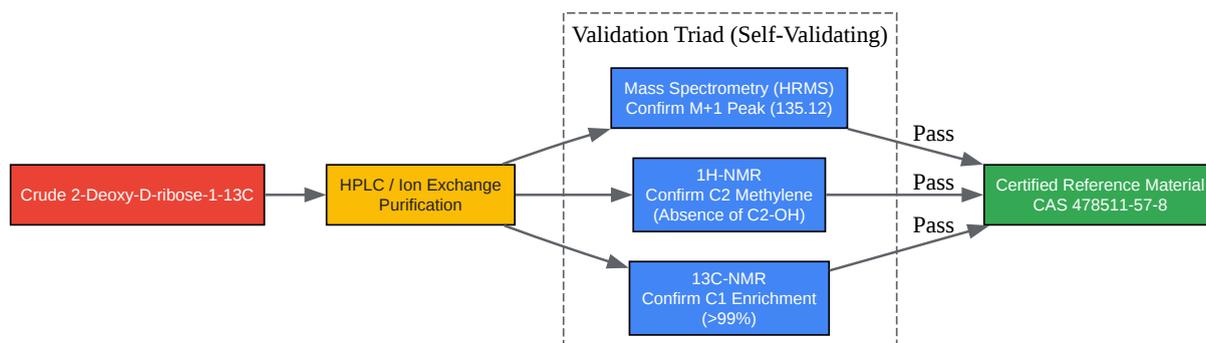
Synthesis Workflow (Barton-McCombie Route)

The most robust method involves starting with [1-¹³C]-D-Ribose (derived from [1-¹³C]-D-Glucose) and selectively removing the oxygen at C2.

- Protection: Selective protection of C3, C4, and C5 hydroxyls.
- Derivatization: Conversion of the C2-OH to a thiocarbonyl derivative (e.g., xanthate).
- Radical Reduction: Treatment with tributyltin hydride (
) removes the functional group, leaving a methylene (
) at C2 while preserving the
 label at C1.
- Deprotection: Acidic hydrolysis yields the final **2-deoxy-D-ribose-1-¹³C**.

Quality Control Visualization

The following diagram illustrates the critical QC checkpoints required to validate the isotopic purity and structural integrity.



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Figure 1: Quality Control Workflow ensuring chemical and isotopic integrity prior to release.

Part 3: Applications & Experimental Protocols

Application 1: Enzymatic Synthesis of Labeled Nucleosides

The primary utility of **2-deoxy-D-ribose-1-¹³C** is as a precursor for generating site-specifically labeled DNA nucleosides (e.g., [1'-¹³C]-2'-deoxyadenosine) using Purine Nucleoside Phosphorylase (PNP). This method is superior to chemical synthesis as it preserves stereochemistry at the anomeric center.

Protocol: Chemo-Enzymatic Transglycosylation

Objective: Synthesize [1'-¹³C]-2'-deoxyadenosine.

Reagents:

- **2-Deoxy-D-ribose-1-¹³C** (10 mM)

- Adenine (10 mM)
- Recombinant PNP (Purine Nucleoside Phosphorylase)
- Phosphate Buffer (50 mM, pH 7.4)

Step-by-Step Methodology:

- Equilibration: Dissolve **2-deoxy-D-ribose-1-13C** in phosphate buffer. Allow 30 minutes for mutarotation equilibrium.
- Reaction Initiation: Add Adenine and PNP enzyme (0.5 Units/mL).
 - Mechanism:[3][4][5] The enzyme first phosphorylates the sugar to form 2-deoxy-ribose-1-phosphate (using inorganic phosphate), then couples it to the base.
- Monitoring: Incubate at 37°C. Withdraw 10 μL aliquots every 30 minutes.
- Analysis: Analyze via HPLC-UV (260 nm).
 - Success Criteria: Disappearance of Adenine peak; appearance of Deoxyadenosine peak.
- Purification: Stop reaction by heating to 95°C (2 min). Filter and purify via semi-prep HPLC.

Application 2: NMR Determination of Anomeric Configuration

Because the label is at C1, this compound is the ideal standard for calibrating sugar pucker analysis in DNA fragments.

Protocol: Mutarotation Kinetics Analysis

Objective: Determine the equilibrium ratio of pyranose vs. furanose forms in solution.

- Solvent Prep: Use

to eliminate hydroxyl proton exchange signals. Add 0.01% TSP (Trimethylsilylpropanoic acid) as an internal reference (

ppm).

- Sample Prep: Dissolve 5 mg of CAS 478511-57-8 in 600

L

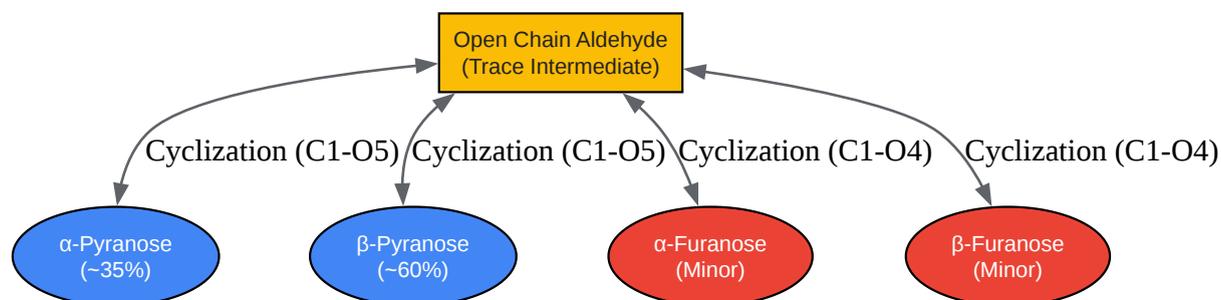
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- Acquisition:
 - Instrument: 500 MHz (or higher) NMR.
 - Pulse Sequence: Inverse-gated decoupling (to suppress NOE for quantitative integration).
 - Relaxation Delay (): Set to (approx 10-15 seconds) to ensure full relaxation of the quaternary C1.
- Data Processing:
 - Integrate the four distinct C1 signals.
 - Calculate ratio:

.

Visualization of Anomeric Equilibrium

The following diagram depicts the dynamic equilibrium observable via ¹³C-NMR.



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Figure 2: Mutarotation equilibrium of **2-deoxy-D-ribose-1-¹³C** in aqueous solution.

Part 4: Handling & Storage (Critical)

Failure to adhere to these protocols will result in degradation (caramelization) or isotopic dilution.

- Hygroscopicity: The material is extremely hygroscopic.
 - Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation. Weigh in a glove box or low-humidity environment if possible.
- Solvent Choice:
 - Avoid unbuffered water for long-term storage (acidic pH can catalyze degradation).
 - Preferred: Store as a lyophilized powder. If in solution, use -80°C.
- Stability: Stable for >2 years if stored at -20°C desiccated and protected from light.

References

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